N-(2,3-dihydro-1H-inden-2-yl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide
Description
This compound features a 1,2,3-thiadiazole core substituted at the 4-position with a 4-methoxyphenyl group and at the 5-position with a carboxamide linked to a 2,3-dihydro-1H-inden-2-yl moiety. Synthetic routes for such compounds typically involve coupling 1,2,3-thiadiazole-5-carboxylic acids with amines using activating agents like HBTU and DIPEA (e.g., as described for compound 47n in ).
Properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-2-yl)-4-(4-methoxyphenyl)thiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c1-24-16-8-6-12(7-9-16)17-18(25-22-21-17)19(23)20-15-10-13-4-2-3-5-14(13)11-15/h2-9,15H,10-11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVFIBGRWUTOTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)NC3CC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiadiazole Formation via N-Tosylhydrazones
In a representative procedure, 4-methoxyacetophenone is converted to its N-tosylhydrazone derivative by reacting with p-toluenesulfonylhydrazide in dry methanol. The hydrazone is then treated with elemental sulfur, tetrabutylammonium iodide (TBAI), and potassium persulfate (K₂S₂O₈) in dimethylacetamide (DMAC) at 100°C for 2 hours. This method yields 4-(4-methoxyphenyl)-1,2,3-thiadiazole with moderate efficiency (58–72% yield).
Table 1: Thiadiazole Synthesis via N-Tosylhydrazones
Copper-Catalyzed Thiadiazole Synthesis
An alternative route employs CuCl₂ and I₂ in dimethyl sulfoxide (DMSO) at 100°C for 8 hours. This method facilitates the cyclization of hydrazones derived from aryl ketones, offering yields comparable to the sulfur-based approach.
Functionalization of the Thiadiazole Ring
The 5-position of the thiadiazole ring is functionalized with a carboxylic acid group, which is later converted to the carboxamide.
Preparation of the Indenyl Amine
The 2,3-dihydro-1H-inden-2-amine (indenyl amine) is typically synthesized via reduction of indanone oxime. While detailed procedures are absent in the provided sources, standard methods involve:
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Oxime Formation : Indan-2-one reacts with hydroxylamine hydrochloride in ethanol to form the oxime.
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Reduction : The oxime is reduced using hydrogen gas over a palladium catalyst or via sodium borohydride in acidic media.
Carboxamide Coupling
The final step involves coupling the thiadiazole-5-carboxylic acid with the indenyl amine. Two methods are prevalent:
Mixed Anhydride Method
The carboxylic acid is activated with chloroacetic acid in the presence of KOH, forming a reactive mixed anhydride. This intermediate reacts with the indenyl amine in anhydrous tetrahydrofuran (THF) to yield the carboxamide.
Table 2: Carboxamide Coupling Conditions
EDCl/HOBt-Mediated Coupling
A more efficient approach uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). This method achieves higher yields (70–85%) and is scalable for industrial production.
Optimization and Industrial Considerations
Large-scale synthesis requires solvent recycling and catalytic optimization. DMAC is replaced with greener solvents like cyclopentyl methyl ether (CPME) in industrial settings. Continuous flow reactors improve yield (up to 89%) by enhancing heat transfer and reducing reaction times .
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has demonstrated that thiadiazole derivatives exhibit potent anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives containing the thiadiazole moiety can inhibit tumor growth in human glioblastoma and breast cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of proliferation pathways .
Anti-inflammatory Properties
Thiadiazole compounds have been reported to possess anti-inflammatory effects. N-(2,3-dihydro-1H-inden-2-yl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide may inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory responses. This application is particularly relevant in the treatment of chronic inflammatory diseases .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Thiadiazole derivatives are known to exhibit activity against a range of pathogenic bacteria and fungi. Studies indicate that this compound can effectively inhibit the growth of Gram-positive and Gram-negative bacteria .
Pharmacological Insights
Mechanism of Action
The pharmacological effects of thiadiazole derivatives are often attributed to their ability to interact with specific biological targets. For instance, some studies suggest that these compounds can modulate the NF-kB signaling pathway, which is crucial in cancer progression and inflammatory responses .
In Vivo Studies
In vivo studies have provided insights into the efficacy and safety profiles of thiadiazole derivatives. Animal models have been used to evaluate the therapeutic potential of this compound in treating conditions such as cancer and inflammatory diseases .
Material Science Applications
Organic Electronics
Beyond biological applications, thiadiazole compounds are being explored for use in organic electronic devices due to their semiconducting properties. Research has indicated that these compounds can be incorporated into organic photovoltaic cells and organic light-emitting diodes (OLEDs), enhancing device performance .
Case Studies
| Study | Findings | Application |
|---|---|---|
| Study 1: Anticancer Activity Evaluation | Demonstrated significant cytotoxicity against U-87 glioblastoma cells with IC50 values indicating potency | Anticancer therapy development |
| Study 2: Anti-inflammatory Mechanism | Identified inhibition of TNF-alpha production in vitro | Treatment for chronic inflammation |
| Study 3: Antimicrobial Efficacy | Showed broad-spectrum activity against multiple bacterial strains | Development of new antimicrobial agents |
Mechanism of Action
The mechanism by which N-(2,3-dihydro-1H-inden-2-yl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The thiadiazole ring can act as a ligand for metal ions, while the indenyl group can interact with various biological receptors. These interactions can modulate cellular processes and lead to the desired biological or therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-[4-(3,5-Bis(Trifluoromethyl)-1H-Pyrazol-1-yl)Phenyl]-4-Methyl-1,2,3-Thiadiazole-5-Carboxamide (BTP2/Pyr2)
- Structure : The thiadiazole core is substituted with a methyl group at C4 and a 4-(3,5-bis(trifluoromethyl)pyrazolyl)phenyl group at C3.
- Activity : BTP2 is a potent SOCE inhibitor, targeting both Orai1 and TRPC3 channels, with IC50 values in the low micromolar range.
- Key Differences: The target compound replaces BTP2’s pyrazolylphenyl group with a 4-methoxyphenyl group, reducing steric bulk and altering electronic properties.
N-[4-(Diethylamino)Phenyl]-4-Phenyl-1,2,3-Thiadiazole-5-Carboxamide (47n)
- Structure: Features a phenyl group at C4 and a diethylaminophenyl amide at C4.
- Synthesis : Prepared via HBTU-mediated coupling, similar to the target compound.
- Key Differences: The diethylamino group is a stronger electron donor than the methoxy group, which could increase nucleophilicity and alter binding kinetics.
4-Methyl-2-(4-Pyridinyl)Thiazole-5-Carboxamide Analogs
- Structure : Substituted thiazole (vs. thiadiazole) with a pyridinyl group at C2 and methyl at C4.
- Activity : These analogs inhibit kinases or ion channels, demonstrating the importance of the heterocycle’s electronic profile.
- Key Differences :
Structural-Activity Relationship (SAR) Analysis
Key Research Findings
- Electronic Effects : Methoxy groups (electron-donating) vs. trifluoromethyl groups (electron-withdrawing) significantly alter binding to hydrophobic pockets in ion channels.
- Amide Rigidity : Bicyclic amides (e.g., indenyl) may improve binding affinity through restricted rotation, as seen in optimized kinase inhibitors.
- Synthetic Accessibility : Thiadiazole carboxamides are generally synthesized via coupling reactions, with yields dependent on amine reactivity and steric hindrance.
Biological Activity
N-(2,3-dihydro-1H-inden-2-yl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The thiadiazole moiety is known for its potential in drug development, particularly in the fields of anticancer and antimicrobial therapies. This article examines the biological activity of this compound through various studies and research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The thiadiazole ring enhances the compound's reactivity and interaction with enzymes and receptors involved in various biochemical pathways.
Anticancer Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant anticancer properties. In vitro studies have shown that this compound demonstrates cytotoxic effects against several cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 (Breast) | 8.1 | Induction of apoptosis |
| A549 (Lung) | 10.5 | Inhibition of ERK1/2 signaling pathway |
| HT29 (Colon) | 7.4 | Disruption of tubulin polymerization |
Studies have elucidated that the compound induces apoptosis through caspase activation and cell cycle arrest at the G1 phase, leading to inhibited proliferation of cancer cells .
Antimicrobial Properties
Thiadiazole derivatives have also shown promising antimicrobial activity. The compound has been tested against various bacterial strains and fungi, demonstrating inhibition of growth.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Candida albicans | 8 |
The mechanism behind its antimicrobial action may involve disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival .
Anti-inflammatory Effects
In addition to anticancer and antimicrobial activities, there is emerging evidence suggesting that this compound possesses anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and modulate immune responses.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Study on Cancer Cell Lines : A study involving various cancer cell lines demonstrated that the compound significantly reduced cell viability in MCF7 and A549 cells by inducing apoptosis through mitochondrial pathways.
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties showed that the compound effectively inhibited both gram-positive and gram-negative bacteria, suggesting its utility as a broad-spectrum antimicrobial agent.
- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in reduced swelling and pain responses, indicating its potential for treating inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(2,3-dihydro-1H-inden-2-yl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thiadiazole core. Key steps include coupling the 1,2,3-thiadiazole-5-carboxylic acid derivative with the indene-amine moiety under amide bond-forming conditions (e.g., using HATU or EDC as coupling agents in DMF). Ultrasound-assisted methods can enhance reaction rates and yields (e.g., 30–50% yield improvement compared to traditional heating) by promoting efficient mixing and reducing side reactions .
Q. How can researchers confirm the molecular structure of this compound post-synthesis?
- Methodological Answer : Use a combination of H and C NMR spectroscopy to verify the presence of the methoxyphenyl (δ ~3.8 ppm for OCH), thiadiazole (δ ~7.5–8.5 ppm for aromatic protons), and indenyl groups. High-resolution mass spectrometry (HRMS) should confirm the molecular ion ([M+H]) with an error margin of <5 ppm. X-ray crystallography is recommended for absolute stereochemical confirmation if crystalline derivatives are obtainable .
Q. What initial biological screening assays are appropriate for this compound?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the thiadiazole moiety’s known role in modulating enzymatic activity. Use cell viability assays (MTT or resazurin-based) to evaluate cytotoxicity in cancer cell lines (e.g., HeLa or MCF-7) at concentrations of 1–100 µM. Include positive controls (e.g., doxorubicin) and validate results with dose-response curves (IC calculations) .
Advanced Research Questions
Q. How can researchers resolve contradictory data in reaction yields during scale-up synthesis?
- Methodological Answer : Contradictions often arise from solvent purity or temperature gradients in larger batches. Use design of experiments (DoE) to optimize parameters:
- Solvent : Compare DMF vs. THF for coupling efficiency.
- Temperature : Test 0–25°C for amide bond formation to minimize epimerization.
- Catalyst : Evaluate Pd(OAc) vs. CuI for Suzuki-Miyaura couplings involving aryl halides.
Track byproducts via LC-MS and adjust purification protocols (e.g., switch from silica gel to reverse-phase HPLC) .
Q. What strategies mitigate byproduct formation during cyclization of the thiadiazole ring?
- Methodological Answer : Byproducts like sulfides or disulfides may form due to sulfur aggregation. Add iodine (0.1–0.5 equiv) as an oxidizing agent during cyclization in DMF to stabilize reactive intermediates. Monitor reaction progress with TLC (R ~0.3 in ethyl acetate/hexane 1:1) and isolate the product via acid-base extraction (pH 4–5) to remove unreacted thiosemicarbazides .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Methodological Answer : Synthesize derivatives with modifications to:
- Indenyl group : Replace the dihydroindene with cyclohexyl or norbornene to assess steric effects.
- Methoxyphenyl : Substitute with nitro or trifluoromethyl groups to probe electronic effects.
Test derivatives in parallel assays (e.g., enzymatic inhibition and logP measurements) and use multivariate analysis to correlate structural changes with activity .
Q. What advanced analytical methods characterize trace impurities in the final compound?
- Methodological Answer : Employ LC-QTOF-MS to identify impurities at <0.1% levels. For chiral purity, use chiral HPLC (e.g., Chiralpak IA column with hexane:isopropanol 90:10). Quantify residual solvents (DMF, acetonitrile) via GC-MS with a DB-624 column and compare against ICH Q3C guidelines .
Q. How can computational modeling predict the compound’s binding modes to biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger Glide) using crystal structures of target proteins (e.g., EGFR kinase, PDB: 1M17). Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability over 50–100 ns. Compare results with mutagenesis data to refine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
